molecular formula C17H17NO2S B14346311 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine CAS No. 91937-65-4

6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine

Cat. No.: B14346311
CAS No.: 91937-65-4
M. Wt: 299.4 g/mol
InChI Key: KAIAROAXJZGZRA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine is a chemical compound known for its unique structure and properties It belongs to the class of benzothiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine typically involves multiple steps, starting from basic aromatic compounds. One common synthetic route includes:

    Starting Material: 4-methylphenylamine and 2,3-dimethoxybenzaldehyde.

    Formation of Schiff Base: The amine reacts with the aldehyde to form a Schiff base under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization with sulfur and a suitable oxidizing agent to form the benzothiazine ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to the corresponding amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine include other benzothiazines and related heterocyclic compounds. For example:

  • 6,7-Dimethoxy-4-(4-methylphenyl)-2-naphthoic acid
  • 6,7-Dimethoxy-4-(4-methylphenyl)-N-(1-phenylethyl)-2-naphthamide

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

CAS No.

91937-65-4

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine

InChI

InChI=1S/C17H17NO2S/c1-11-4-6-12(7-5-11)17-13-8-14(19-2)15(20-3)9-16(13)21-10-18-17/h4-9H,10H2,1-3H3

InChI Key

KAIAROAXJZGZRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NCSC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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